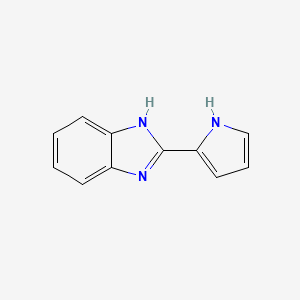

2-(1H-pyrrol-2-yl)-1H-benzimidazole

Description

2-(1H-Pyrrol-2-yl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a pyrrole ring. The benzimidazole moiety consists of fused benzene and imidazole rings, which confer aromaticity and π-conjugation, making it a versatile scaffold in medicinal chemistry and materials science .

Propriétés

Numéro CAS |

3878-23-7 |

|---|---|

Formule moléculaire |

C11H9N3 |

Poids moléculaire |

183.21 g/mol |

Nom IUPAC |

2-(1H-pyrrol-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C11H9N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-7,12H,(H,13,14) |

Clé InChI |

LAOMLYGDZXWXDC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CN3 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-pyrrol-2-yl)-1H-benzimidazole derivatives as anticancer agents. For instance, various derivatives have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines. One study found that certain benzimidazole derivatives exhibited significant inhibition of cell proliferation in the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentrations (MIC) demonstrating efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| 2g | MDA-MB-231 | 8 | High |

| 1b | C. albicans | 64 | Moderate |

| 2e | A. niger | 64 | Moderate |

Antimicrobial Properties

The antimicrobial activity of this compound has also been extensively studied. Research indicates that this compound exhibits notable activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives have shown effective inhibition against strains such as Streptococcus faecalis and Staphylococcus aureus .

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Candida albicans | 64 |

| Aspergillus niger | 64 |

Antiviral Activity

In addition to its antibacterial properties, the compound has demonstrated antiviral activity, particularly against hepatitis C virus (HCV). Certain derivatives were found to inhibit HCV non-structural protein replication with low EC50 values, indicating their potential as antiviral agents .

Antifungal Activity

The antifungal properties of this compound are noteworthy, with several studies reporting moderate activity against common fungal strains such as Candida albicans and Aspergillus niger. The effectiveness of these compounds suggests their potential use in treating fungal infections .

Anti-inflammatory and Analgesic Effects

Research has also indicated that derivatives of this compound possess anti-inflammatory and analgesic properties. In vivo studies have shown that certain benzimidazole derivatives significantly reduce inflammation and pain compared to standard analgesics like aspirin and indomethacin .

Table 3: Anti-inflammatory Activity

| Compound | % Inhibition (Inflammation) |

|---|---|

| Compound A | 92.7 |

| Compound B | 78.95 |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of benzimidazole derivatives and evaluated their effectiveness against multiple cancer cell lines, including leukemia and melanoma. The results demonstrated that specific substitutions on the benzimidazole ring significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of various benzimidazole derivatives, revealing strong activity against both Gram-positive and Gram-negative bacteria, with implications for developing new antibiotics.

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via condensation of o-phenylenediamine with pyrrole-2-carbaldehyde derivatives under acidic or oxidative conditions . Key methods include:

These methods highlight the adaptability of the benzimidazole-pyrrole scaffold for regioselective functionalization.

Electrophilic Substitution Reactions

The electron-rich pyrrole and benzimidazole moieties undergo electrophilic substitutions:

Nitrogen Alkylation

-

Mannich Reaction : Reacts with formaldehyde and morpholine to form 2-[1-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]-1H-benzimidazole under reflux conditions (DMF, 49% yield) .

Mechanism : NH groups in pyrrole act as nucleophiles, forming N–CH₂–N linkages.

Sulfonation

-

5-(Alkylsulfonyl) Derivatives : Treatment with alkyl sulfonyl chlorides introduces sulfonyl groups at the 5-position of the benzimidazole ring, yielding compounds like 5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzimidazole (DMAP, DCM, 60–75% yield) .

Metal-Mediated Cross-Coupling

The compound participates in palladium-catalyzed couplings for biaryl synthesis:

Oxidative Transformations

-

I₂/TBHP System : Facilitates oxidative C–N bond formation, enabling ring contraction of precursors like 2-aminobenzyl alcohol to yield substituted benzimidazoles .

-

Dehydrogenation : Converts dihydro intermediates to fully aromatic systems under aerobic conditions .

Coordination Chemistry

The NH groups and aromatic π-system enable metal coordination:

-

Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N–Metal–N bonding, enhancing catalytic activity in oxidation reactions .

Functional Group Interconversion

-

N-Oxidation : Pyridine N-oxide oxidizes alkyl halides to generate benzimidazole derivatives under solvent-free conditions (70–85% yield) .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyrrole ring to pyrrolidine, altering electronic properties .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit pharmacological relevance:

Stability and Reactivity Trends

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally related benzimidazole derivatives exhibit variations in substitution patterns, electronic properties, and biological/pharmacological activities. Below is a comparative analysis based on available

Structural and Electronic Comparisons

Physicochemical Properties

Méthodes De Préparation

Copper-Catalyzed Cascade Reaction

A three-component cascade reaction involving 2-aminobenzimidazole , aldehydes , and terminal alkynes under copper catalysis represents a modern and efficient route. Developed by researchers in Organic Letters (2017), this method constructs the benzimidazole-linked pyrrole core via sequential steps :

-

Propargylamine Formation : The aldehyde and terminal alkyne react with 2-aminobenzimidazole to form a propargylamine intermediate.

-

Oxidative Cyclization : Copper(II) acetate in dimethyl sulfoxide (DMSO) facilitates intramolecular carbonylative cyclization under aerobic conditions, forming the pyrrole ring.

Key Conditions :

-

Catalyst: Cu(OAc)₂ (10 mol%)

-

Solvent: DMSO, 80°C, 12 hours

-

Oxidizing Agent: Molecular oxygen (aerobic)

Advantages :

-

Simultaneous formation of C–N, C–C, and C=O bonds in a single pot.

-

Yields: 60–75% for derivatives with electron-donating substituents .

Mechanistic Insight :

The copper catalyst mediates alkyne insertion into the propargylamine intermediate, followed by ring-opening and re-cyclization to form the 2-ketopyrrole structure .

Alkylation of o-Phenylenediamine with Pyrrole Derivatives

A classical approach involves alkylating o-phenylenediamine with pyrrole-containing electrophiles. While direct methods are scarce, adaptations from related benzimidazole syntheses provide a viable pathway :

-

Acid-Catalyzed Condensation :

-

Reflux o-phenylenediamine with 2-pyrrolecarboxylic acid in 4 N HCl.

-

Intermediate cyclization forms the benzimidazole core.

-

-

Basification : Ammonium hydroxide precipitates the product, which is recrystallized from methanol .

Optimization Notes :

-

Substituting monochloroacetic acid with 2-pyrrolecarboxylic acid requires extended reflux (8–10 hours).

-

Yields for analogous 2-substituted benzimidazoles range from 45–65% .

Limitations :

-

Requires pre-functionalized pyrrole derivatives.

-

Competing side reactions may reduce purity.

Huisgen Cycloaddition via Benzimidazolium Salts

A novel strategy employs 1,3-dipolar cycloaddition between benzimidazolium ylides and acetylene derivatives :

-

Salt Preparation :

-

Alkylate benzimidazole with bromoacetonitrile to form 3-cyanomethylbenzimidazolium bromide .

-

-

Cycloaddition :

Conditions :

-

Solvent: 1,2-Epoxybutane (acts as base and solvent).

-

Temperature: 80°C, 6–8 hours.

Advantages :

-

Modular synthesis allows incorporation of diverse substituents.

-

Single-crystal X-ray validation confirms structural fidelity .

Oxidative Cyclization with Pyridine-N-Oxide

A solvent-free method converts alkyl halides to benzimidazoles using pyridine-N-oxide (PyO) :

-

Reaction Setup :

-

Mix 2-pyrrolylmethyl halide with o-phenylenediamine and PyO.

-

-

Oxidative Cyclization :

Key Features :

Mechanism :

PyO oxidizes the intermediate dihydrobenzimidazole to the aromatic system, eliminating H₂O .

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Cascade | 60–75 | Aerobic, 80°C | One-pot, high regioselectivity | Requires Cu catalyst |

| Alkylation | 45–65 | Reflux in HCl | Classical, scalable | Needs pre-functionalized reagents |

| Huisgen Cycloaddition | 55–70 | Epoxybutane, 80°C | Modular substituent introduction | Multi-step salt preparation |

| Oxidative Cyclization | 50–60 | Solvent-free, 100°C | Eco-friendly, simple workup | Limited substrate scope |

Q & A

Q. What are the common synthetic routes for 2-(1H-pyrrol-2-yl)-1H-benzimidazole and its derivatives?

- Methodological Answer: The compound is typically synthesized via condensation reactions. For example, this compound derivatives can be prepared by reacting 1,2-diaminobenzene with pyrrole-containing carboxylic acids under acidic reflux conditions . Microwave-assisted synthesis using aldehydes and diamines in ethanol/water mixtures with NaOH catalysis is also effective for introducing aryl substituents . Characterization involves IR, NMR, and mass spectrometry to confirm structural integrity .

Q. How can spectroscopic techniques confirm the structure of benzimidazole derivatives?

- Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for benzimidazole rings) .

- NMR: ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, pyrrole protons at δ 6.0–6.5 ppm). ¹³C NMR confirms carbon frameworks, including carbonyl or heterocyclic carbons .

- ESI-MS: Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize synthesis yield under varying reaction conditions?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve microwave-assisted reaction efficiency .

- Catalysis: NaOH or K₂CO₃ accelerates condensation steps; HCl reflux aids cyclization .

- Temperature Control: Reflux (80–100°C) balances reaction rate and side-product minimization . Yield improvements are tracked via TLC and recrystallization purity checks .

Q. How do computational docking studies inform biological activity?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions between benzimidazole derivatives and target proteins (e.g., enzymes or receptors). For example, docking of this compound analogs into the active site of α-glucosidase reveals hydrogen bonding with catalytic residues, correlating with experimental IC₅₀ values . Such studies guide structural modifications to enhance binding affinity .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

- Methodological Answer: Challenges include twinning, disorder, and weak diffraction. SHELXL (via Olex2) is used for refinement:

Q. How is thermal stability analyzed, and what insights does it provide?

- Methodological Answer: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) determine decomposition temperatures (e.g., 250–300°C for benzimidazole derivatives). Weight loss profiles correlate with functional group stability (e.g., pyrrole rings degrade earlier than benzimidazole cores). DTA endothermic peaks confirm melting points, critical for material applications .

Q. How can pharmacological data contradictions be resolved?

- Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. antitumor efficacy) are addressed by:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., electron-withdrawing groups on aryl rings enhance antimicrobial activity ).

- Dose-Response Curves: IC₅₀/EC₅₀ comparisons across cell lines .

- Mechanistic Studies: ROS generation assays or protein binding studies clarify mode of action .

Methodological Best Practices

Q. What safety protocols are essential during synthesis?

- Recommendations:

- Reactive Intermediates: Use fume hoods for handling 4-chlorobenzyl chloride or acrylamide derivatives .

- Waste Disposal: Neutralize acidic/basic waste before disposal .

- Personal Protective Equipment (PPE): Gloves and goggles mandatory; avoid inhalation of fine powders .

Q. How to troubleshoot low yields in aza-Michael addition reactions?

- Troubleshooting Guide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.